molecular formula C15H17NO3 B5629787 Ethyl 4-hydroxy-8-isopropylquinoline-3-carboxylate

Ethyl 4-hydroxy-8-isopropylquinoline-3-carboxylate

Cat. No.: B5629787
M. Wt: 259.30 g/mol
InChI Key: MYNHZSHCWKRPPZ-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-8-isopropylquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline ring substituted with hydroxy, isopropyl, and carboxylate groups. The presence of these functional groups contributes to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-8-isopropylquinoline-3-carboxylate typically involves the reaction of 4-hydroxyquinoline with isopropyl bromide and ethyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxy group of the quinoline ring reacts with isopropyl bromide to form the isopropyl derivative. Subsequently, the carboxylate group is introduced by reacting the intermediate with ethyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-8-isopropylquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The quinoline ring can be reduced to a dihydroquinoline derivative using reducing agents such as sodium borohydride.

    Substitution: The isopropyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Ethyl 4-hydroxy-8-isopropylquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-8-isopropylquinoline-3-carboxylate involves its interaction with various molecular targets. The hydroxy and carboxylate groups enable the compound to form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes. Additionally, the quinoline ring can intercalate with DNA, disrupting its replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Shares the quinoline ring and hydroxy group but lacks the isopropyl and carboxylate groups.

    Chloroquine: Contains a quinoline ring but has different substituents, making it primarily an antimalarial agent.

    Quinine: Another quinoline derivative with antimalarial properties but a different substitution pattern.

Uniqueness

Ethyl 4-hydroxy-8-isopropylquinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 4-oxo-8-propan-2-yl-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-4-19-15(18)12-8-16-13-10(9(2)3)6-5-7-11(13)14(12)17/h5-9H,4H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNHZSHCWKRPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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